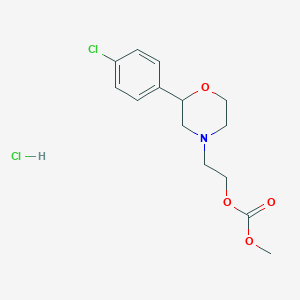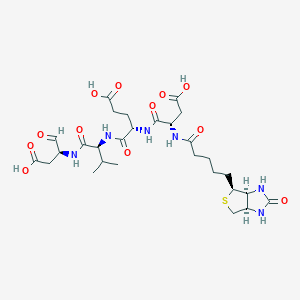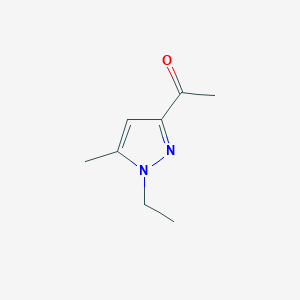
1-(4-Isobutylphenyl)ethanamine
Descripción general
Descripción
“1-(4-Isobutylphenyl)ethanamine” is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 g/mol . The IUPAC name for this compound is 1-[4-(2-methylpropyl)phenyl]ethanamine .
Synthesis Analysis
The synthesis of 1-(4-Isobutylphenyl)ethanamine involves the reaction of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines . Another method involves the reaction of 1-(4-isobutylphenyl)ethanamine with halogenated aromatic isocyanates . These reactions yield a series of ureas containing an ibuprofen fragment in their structure . The yields of the target product were up to 95% .Molecular Structure Analysis
The InChI code for 1-(4-Isobutylphenyl)ethanamine is 1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 . The Canonical SMILES for this compound is CC©CC1=CC=C(C=C1)C©N .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Isobutylphenyl)ethanamine have been studied in the context of synthesizing ureas containing an ibuprofen fragment . These reactions involve the use of various amines and halogenated aromatic isocyanates .Physical And Chemical Properties Analysis
1-(4-Isobutylphenyl)ethanamine has a molecular weight of 177.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 177.151749610 g/mol . The topological polar surface area of the compound is 26 Ų .Aplicaciones Científicas De Investigación
Ureas Containing Ibuprofen Fragment : A study by Gladkikh et al. (2021) focused on synthesizing ureas containing an ibuprofen fragment using 1-(4-isobutylphenyl)ethanamine. These ureas are potential multitarget inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) (Gladkikh et al., 2021).
Synthesis of Ibuprofen : Mena et al. (2019) reported on the electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane, an approach for synthesizing ibuprofen in an environmentally friendly and efficient way (Mena et al., 2019).
Antiamoebic Activity of Chalcones : Zaidi et al. (2015) synthesized a series of chalcones with N-substituted ethanamine, which included 1-(4-isobutylphenyl)ethanamine, and evaluated their antiamoebic activity (Zaidi et al., 2015).
Identification of Psychoactive Compounds : Lum et al. (2016) identified 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. This study aids in the routine analysis of new psychoactive substances (Lum et al., 2016).
Drug Enforcement Administration (DEA) Scheduling : A 2016 DEA report discusses the placement of synthetic phenethylamines, including 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, into Schedule I of the Controlled Substances Act (DEA, 2016).
Mecanismo De Acción
While the exact mechanism of action of 1-(4-Isobutylphenyl)ethanamine is not known, it is related to ibuprofen, which is a non-selective inhibitor of cyclooxygenase . This enzyme is involved in prostaglandin synthesis, which mediates pain and fever, and thromboxane synthesis, which stimulates blood clotting .
Safety and Hazards
The safety information for 1-(4-Isobutylphenyl)ethanamine indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOEFIPECGPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995826 | |
| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylphenyl)ethanamine | |
CAS RN |
74305-52-5 | |
| Record name | Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)
![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)

![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)






![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)

![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)
